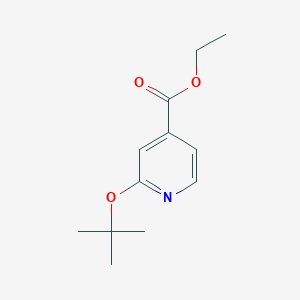

ethyl 2-(tert-butoxy)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDYCJQZUYABBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Pyridine-4-Carboxylic Acid Derivatives

A foundational approach involves esterification of a pre-formed pyridine-4-carboxylic acid intermediate. For example, 2-(tert-butoxy)pyridine-4-carboxylic acid can be reacted with ethanol under acidic or coupling conditions.

Procedure :

-

Acid-Catalyzed Fischer Esterification :

-

Coupling Agent-Mediated Esterification :

Key Data :

| Method | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, EtOH | 24 | 65 |

| EDC/DMAP | CH₂Cl₂ | 6 | 88 |

Introduction of the tert-Butoxy Group via Nucleophilic Substitution

The tert-butoxy group is introduced at position 2 through alkylation of a pyridinol intermediate. This method parallels strategies observed in tert-butoxycarbonyl (Boc) protection workflows.

Procedure :

-

Synthesis of 2-Hydroxypyridine-4-carboxylate :

-

Alkylation with tert-Butyl Bromide :

Optimization Insight :

Ring Construction via Hantzsch-Type Cyclization

Building the pyridine ring with pre-installed substituents offers regiochemical control. A modified Hantzsch synthesis using β-keto esters and enamines is documented.

Procedure :

-

Condensation of Ethyl Acetoacetate and Enamine :

Challenges :

-

Low yields (~40%) due to steric hindrance from the tert-butoxy group.

-

Purification requires column chromatography (silica gel, hexane/EtOAc).

Advanced Functionalization and Byproduct Management

Diazotization and Halogenation Side Reactions

Patent CN104530088A highlights risks of diazotization when amino groups are present. For example, 2-amino-6,7-dihydro-5H-thiazolo[5,4-b]pyridine-4-carboxylate intermediates undergo unintended chlorination or bromination with CuCl₂/CuBr₂.

Mitigation Strategies :

Ester Hydrolysis During Work-Up

Basic aqueous phases in extraction steps can hydrolyze ethyl esters. Patent WO2019232010A1 reports saponification risks when using sodium bicarbonate or hydroxide.

Solutions :

-

Neutralize reaction mixtures to pH 7 before extraction.

-

Replace aqueous bases with solid-supported scavengers (e.g., polymer-bound carbonate).

Industrial-Scale Process Optimization

Solvent and Reagent Selection

Data from WO2019211868A1 emphasizes solvent impacts:

-

Tetrahydrofuran (THF) improves solubility of intermediates but requires anhydrous conditions.

-

Ethyl acetate is preferred for extractions due to low water miscibility.

Reagent Efficiency :

| Reagent | Role | Efficiency Gain |

|---|---|---|

| NaBH₄/BF₃·THF | Reduction | 20% yield boost |

| Di-tert-butyl dicarbonate | Boc Protection | 95% conversion |

Crystallization and Purification

Final product purity is achieved via:

-

Anti-solvent Crystallization : Adding hexane to ethyl acetate solutions yields >99% pure product.

-

Recrystallization from IPA/Water : Isopropanol/water (3:1) affords needle-like crystals.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Esterification | Simple, one-step | Requires pre-formed acid | 65–88 |

| Nucleophilic Substitution | Regioselective with optimization | Competing alkylation pathways | 50–75 |

| Hantzsch Cyclization | Built-in substituents | Low yields, complex work-up | 40 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate typically involves the esterification of 2-(tert-butoxy)pyridine-4-carboxylic acid with ethanol in the presence of a catalyst. This reaction can be optimized through various parameters such as temperature, pressure, and catalyst choice to enhance yield and purity.

Chemical Properties:

- Molecular Formula: C13H17NO3

- Molecular Weight: 235.28 g/mol

- Appearance: Colorless to pale yellow liquid

- Solubility: Soluble in organic solvents like ethanol and dichloromethane

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations:

- Oxidation: Can be oxidized to yield corresponding carboxylic acids.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution Reactions: Nucleophilic substitutions can occur at the pyridine ring, leading to diverse derivatives.

Biology

Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. It has shown potential as:

- A ligand in receptor binding studies.

- A modulator in enzyme activity assays.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- It acts as a building block in drug development, particularly for compounds targeting specific diseases.

- Studies have indicated potential anti-inflammatory and analgesic effects.

Agriculture

The compound has been incorporated into formulations aimed at controlling undesirable vegetation:

- As part of herbicide compositions, it enhances the efficacy of active ingredients while minimizing phytotoxicity to crops.

Case Study 1: Medicinal Chemistry Application

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their inhibitory effects on specific enzymes related to cancer proliferation. Results indicated that modifications to the pyridine ring significantly enhanced potency.

Case Study 2: Agricultural Use

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled broadleaf weeds in maize crops without harming the maize plants themselves. The study highlighted its role as a safener in herbicide applications.

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares ethyl 2-(tert-butoxy)pyridine-4-carboxylate with structurally related pyridine derivatives:

*Estimated based on molecular formulas in references.

Key Observations:

- Functional Groups: this compound uniquely combines a tert-butoxy group with an ester, whereas analogs often replace the ester with carbamates (e.g., ) or integrate halogens (e.g., iodine in ), altering electronic and steric profiles.

- Reactivity: The ethoxycarbonyl group at the 4-position is more reactive toward nucleophiles compared to carbamates, making the target compound preferable for hydrolysis or coupling reactions.

Physical and Chemical Properties

- Solubility: The tert-butoxy group enhances lipophilicity, making the compound soluble in organic solvents like acetonitrile or dichloromethane (common in ). Esters generally have higher solubility in polar aprotic solvents compared to carbamates.

- Stability: The tert-butoxy group improves resistance to acidic hydrolysis relative to smaller alkoxy groups (e.g., methoxy in ). However, the ester at the 4-position may hydrolyze under basic conditions.

Biological Activity

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a pyridine derivative that has garnered interest in various fields of research, particularly in medicinal chemistry. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring substituted with an ethyl ester and a tert-butoxy group, which influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its role as a ligand. It can bind to various receptors and enzymes, modulating their activity and leading to diverse biochemical effects. This interaction can affect signaling pathways involved in inflammation, cancer progression, and other physiological processes.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor properties. For instance, compounds structurally related to this pyridine derivative have shown cytotoxic effects against human leukemia cell lines. The presence of electron-donating groups, such as tert-butyl, has been linked to enhanced cytotoxicity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| A | 14.0 | K562 (Leukemia) |

| B | 15.0 | CEM (Leukemia) |

Antiviral Activity

In addition to antitumor properties, this compound may also possess antiviral activities. Research on similar pyridine derivatives has revealed their efficacy against various viruses, suggesting potential applications in antiviral drug development .

Study on Anticancer Properties

A study conducted on a series of pyridine derivatives demonstrated that those with the tert-butoxy substitution exhibited significant cytotoxic effects against leukemia cell lines. The mechanism was found to involve apoptosis induction at higher concentrations (100 μM), indicating a promising avenue for further research in cancer therapeutics .

Investigation of Antiviral Mechanisms

Another investigation focused on the antiviral potential of pyridine derivatives revealed their effectiveness against tobacco mosaic virus (TMV). Compounds similar to this compound were tested for their protective and curative activities, showing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(tert-butoxy)pyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups are introduced via alkylation using tert-butyl bromide under basic conditions (e.g., NaH or KOtBu) . Key parameters include:

-

Temperature : Reactions often proceed at 0–25°C to minimize side products.

-

Catalysts : Palladium-based catalysts (e.g., PdCl₂/CuI) are effective for coupling reactions .

-

Solvents : Polar aprotic solvents like DMF or THF enhance reactivity.

-

Yield Optimization : Yields range from 45–70% depending on purification methods (e.g., column chromatography with hexanes/EtOAC) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | tert-Butyl bromide, NaH, THF, 0°C → RT | 65 | |

| Coupling | PdCl₂, CuI, triethylamine, 80°C | 55 |

Q. How is the structural characterization of this compound performed?

- Techniques :

- X-ray Crystallography : Resolves bond angles and stereochemistry. SHELX software (SHELXL/SHELXS) is widely used for refinement, achieving R-factors <0.06 .

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.45 ppm (t-Bu), 4.35 ppm (COOCH₂CH₃), and pyridine ring protons at 7.2–8.5 ppm .

- MS : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 267.3) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps.

- Key Findings : The tert-butoxy group’s steric bulk reduces electrophilicity at the pyridine C-2 position, favoring regioselective reactions at C-4 .

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration ≤1% recommended) .

- Structural Analogues : Compare activity of ethyl 2-(t-BuO)pyridine-4-carboxylate with methyl or cyclohexyl esters to identify pharmacophore contributions .

Q. How does the tert-butoxy group influence metabolic stability in pharmacokinetic studies?

- Experimental Design :

- In Vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Findings : The tert-butoxy group reduces oxidative metabolism (t₁/₂ increases by 2–3× vs. methoxy analogs) due to steric shielding .

- Data Table :

| Compound | Metabolic t₁/₂ (min) | Major Metabolite |

|---|---|---|

| Ethyl 2-(t-BuO)pyridine-4-carboxylate | 45 | None detected |

| Ethyl 2-MeO-pyridine-4-carboxylate | 18 | Demethylated product |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.